molecular formula C35H45N9O12 B11931895 FA-PEG5-Mal

FA-PEG5-Mal

Cat. No.: B11931895
M. Wt: 783.8 g/mol
InChI Key: AUPCXHWRHKOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

FA-PEG5-Mal is synthesized through a series of chemical reactions involving folic acid, polyethylene glycol (PEG), and maleimide. The synthesis typically involves the conjugation of folic acid to PEG, followed by the attachment of maleimide to the PEG chain. The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified and stored under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Mechanism of Action

FA-PEG5-Mal functions as a linker in PROTACs, which are designed to degrade target proteins. The maleimide group reacts with thiol groups in the target protein, forming a stable thioether bond. This linkage facilitates the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

FA-PEG5-Mal is unique due to its combination of folic acid, PEG, and maleimide, which provides specific targeting, biocompatibility, and high reactivity, respectively. Similar compounds include:

This compound stands out due to its optimal PEG chain length, balancing solubility, flexibility, and targeting efficiency.

Properties

Molecular Formula

C35H45N9O12

Molecular Weight

783.8 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49)

InChI Key

AUPCXHWRHKOTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Origin of Product

United States

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